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Introduction
Polybromo-1 (PBRM1), also known as BAF180, is a key subunit of the PBAF (Polybromo-

associated BRG1/BRM-associated factors) chromatin remodeling complex, a member of the

SWI/SNF family. PBRM1 plays a critical role in regulating chromatin structure and gene

expression through the recognition of acetylated histones by its six bromodomains. Its frequent

mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC), underscores

its importance as a tumor suppressor and a potential therapeutic target.[1] Understanding the

intricate network of protein-protein interactions involving PBRM1 is crucial for elucidating its

function in both normal physiology and disease.

These application notes provide a comprehensive guide with detailed protocols for

investigating PBRM1 protein-protein interactions, tailored for researchers in academia and

industry.

Key PBRM1 Interactions and Signaling Pathways
PBRM1 functions as a scaffold within the PBAF complex, mediating interactions with core

subunits and targeting the complex to specific genomic loci. The PBAF complex, in turn,

modulates gene expression programs that influence cell proliferation, differentiation, and DNA

repair.
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PBAF Complex Core Subunits: PBRM1 is an integral component of the PBAF complex, which

includes the ATPase subunits SMARCA4 (BRG1) or SMARCA2 (BRM), ARID2, and BRD7.[2]

The integrity of this complex is crucial for its chromatin remodeling activity. Loss of PBRM1 can

lead to altered PBAF complex composition and aberrant targeting to genomic loci.[3]

Interaction with Histones: PBRM1's six bromodomains recognize acetylated lysine residues on

histone tails, with a particular affinity for acetylated Histone H3 Lysine 14 (H3K14ac).[4] This

interaction is critical for tethering the PBAF complex to chromatin and is often disrupted by

cancer-associated mutations.

Role in NF-κB Signaling: Emerging evidence indicates a functional link between PBRM1 and

the NF-κB signaling pathway. PBRM1 deficiency has been shown to result in the redistribution

of PBAF complexes to NF-κB target genes, leading to the activation of this pro-tumorigenic

pathway.[3][5] This involves the modulation of RELA (p65) occupancy at specific genomic sites.

[6]

Diagram: PBRM1 in the PBAF Complex and NF-κB
Signaling
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Caption: PBRM1's central role in the PBAF complex and its influence on NF-κB signaling.

Quantitative Data on PBRM1 Interactions
The following tables summarize key quantitative data for PBRM1 protein-protein and protein-

histone interactions. This data is essential for designing experiments and for the development

of targeted therapeutics.
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Table 1: PBRM1 Bromodomain Binding Affinities for Acetylated Histone Peptides

PBRM1
Domain(s)

Interacting
Peptide

Method
Dissociation
Constant (Kd)

Reference

Full-length

PBRM1
H3K14ac Peptide Pulldown Strong Binding [4]

Bromodomain 2

(BD2)
H3K14ac

Isothermal

Titration

Calorimetry (ITC)

2.5 µM [4]

Bromodomains

2, 4, 5
H3K14ac

Isothermal

Titration

Calorimetry (ITC)

0.2 µM [4]

Bromodomain 4

(BD4)
H3K14ac Not specified Weak Binding [4]

Bromodomain 5

(BD5)
H3K14ac Not specified Weak Binding [4]

Table 2: Composition of the Endogenous PBAF Complex
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Subunit
Alternative
Name(s)

Function
Method of
Identification

PBRM1 BAF180, PB1
Histone binding,

complex scaffolding

Mass Spectrometry,

Co-IP

SMARCA4 BRG1
ATPase, chromatin

remodeling engine

Mass Spectrometry,

Co-IP

ARID2 BAF200
DNA binding, complex

stability

Mass Spectrometry,

Co-IP

BRD7
Transcriptional

regulation

Mass Spectrometry,

Co-IP

SMARCB1 BAF47, INI1, SNF5
Core subunit, tumor

suppressor

Mass Spectrometry,

Co-IP

SMARCC1/2 BAF155/170 Core subunit
Mass Spectrometry,

Co-IP

SMARCD1/2/3 BAF60a/b/c Core subunit
Mass Spectrometry,

Co-IP

SMARCE1 BAF57 Core subunit
Mass Spectrometry,

Co-IP

ACTL6A/B BAF53a/b Actin-related protein
Mass Spectrometry,

Co-IP

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are starting

points and may require optimization based on specific cell types and experimental goals.

Protocol 1: Co-Immunoprecipitation (Co-IP) of PBRM1
from Nuclear Extracts
This protocol is designed to isolate PBRM1 and its interacting partners from the nuclear

fraction of cells.
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Materials:

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Nuclear extraction buffer [e.g., 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM

EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail]

Co-IP buffer [e.g., 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and

protease inhibitor cocktail]

Anti-PBRM1 antibody (and isotype control IgG)

Protein A/G magnetic beads

SDS-PAGE and Western blotting reagents

Procedure:

Cell Culture and Harvest: Culture cells to 80-90% confluency. Harvest cells by scraping and

wash with ice-cold PBS.

Nuclear Extraction:

Resuspend the cell pellet in hypotonic buffer and incubate on ice to swell the cells.

Lyse the cells using a Dounce homogenizer.

Centrifuge to pellet the nuclei.

Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice with

intermittent vortexing to lyse the nuclei.

Centrifuge at high speed to pellet the chromatin and collect the supernatant containing the

nuclear extract.[5][7]

Pre-clearing: Add protein A/G magnetic beads to the nuclear extract and incubate to reduce

non-specific binding.
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Immunoprecipitation:

Incubate the pre-cleared nuclear extract with an anti-PBRM1 antibody or control IgG

overnight at 4°C with gentle rotation.

Add protein A/G magnetic beads and incubate for an additional 1-2 hours.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads multiple times with Co-IP buffer to remove non-specific binders.

Elution and Analysis:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against PBRM1

and suspected interacting partners (e.g., SMARCA4, ARID2, RELA).

Diagram: Co-Immunoprecipitation Workflow
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Caption: A streamlined workflow for Co-Immunoprecipitation of PBRM1.
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Protocol 2: Yeast Two-Hybrid (Y2H) Screening
Y2H is a powerful genetic method to identify binary protein-protein interactions.

Materials:

Yeast strains (e.g., AH109, Y2HGold)

Bait (pGBKT7) and prey (pGADT7) vectors

cDNA library

Yeast transformation reagents

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

Bait Construction: Clone the PBRM1 domain of interest (e.g., a specific bromodomain or the

C-terminal region) into the bait vector (e.g., pGBKT7-PBRM1).

Bait Validation: Transform the bait plasmid into a suitable yeast strain and test for auto-

activation and toxicity on selective media.

Library Screening:

Co-transform the validated bait plasmid and a prey cDNA library into the yeast strain.

Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-

Leu) to select for cells containing both plasmids.

Replica-plate the resulting colonies onto higher stringency selective media (SD/-Trp/-Leu/-

His/-Ade) to screen for positive interactions.

Identification of Positive Clones:

Isolate prey plasmids from positive yeast colonies.

Sequence the prey plasmids to identify the interacting proteins.
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Validation: Re-transform the identified prey plasmid with the original bait plasmid and an

empty bait vector to confirm the specific interaction.

Protocol 3: Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where PBRM1 is bound.

Materials:

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

Cell lysis and nuclear lysis buffers

Sonication equipment

Anti-PBRM1 antibody (and isotype control IgG)

Protein A/G magnetic beads

Wash buffers of increasing stringency

Elution buffer

RNase A and Proteinase K

DNA purification kit

qPCR or sequencing reagents

Procedure:

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the

reaction with glycine.[8]

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of

200-1000 bp by sonication.[8]
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Immunoprecipitation:

Incubate the sheared chromatin with an anti-PBRM1 antibody or control IgG overnight.

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Washing: Wash the beads extensively with buffers of increasing stringency to remove non-

specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by heating.

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by

high-throughput sequencing (ChIP-seq) for genome-wide analysis.[1]

Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique to measure the thermodynamic parameters of binding

interactions.

Materials:

Purified PBRM1 protein (or domain) and interacting partner

ITC instrument

Dialysis buffer

Procedure:

Sample Preparation:

Dialyze both protein samples extensively against the same buffer to minimize buffer

mismatch effects.[9]

Determine the accurate concentrations of both proteins.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_Studying_PBRM1_Occupancy_using_Chromatin_Immunoprecipitation_ChIP.pdf
https://www.benchchem.com/product/b609849?utm_src=pdf-body
https://www.protocols.io/view/isothermal-titration-calorimetry-itc-j8nlkr7x6v5r/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ITC Experiment:

Load one protein into the sample cell and the other into the titration syringe. A common

setup is to have the protein with lower concentration in the cell.

Perform a series of small injections of the syringe protein into the sample cell while

monitoring the heat change.

Data Analysis:

Integrate the heat change peaks to generate a binding isotherm.

Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd),

stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][11]

Protocol 5: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Materials:

SPR instrument and sensor chips (e.g., CM5, SA)

Purified PBRM1 protein (or domain) and interacting partner

Running buffer

Immobilization and regeneration buffers

Procedure:

Ligand Immobilization: Covalently immobilize one of the interacting partners (the ligand) onto

the sensor chip surface.[2][12]

Analyte Injection: Inject a series of concentrations of the other interacting partner (the

analyte) over the sensor chip surface.

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-

time, which is proportional to the amount of bound analyte.
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Kinetic Analysis:

Measure the association (kon) and dissociation (koff) rates from the sensorgram.

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants

(koff/kon).[12]

Diagram: General Workflow for Quantitative
Interaction Analysis
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Caption: Workflow for quantitative analysis of PBRM1 interactions using ITC and SPR.
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The study of PBRM1 protein-protein interactions is a rapidly evolving field with significant

implications for cancer biology and drug development. The protocols and data presented in

these application notes provide a robust framework for researchers to investigate the complex

molecular interactions of PBRM1. A multi-faceted approach, combining qualitative methods like

Co-IP and Y2H with quantitative techniques such as ITC and SPR, will be instrumental in

unraveling the intricate roles of PBRM1 and in the identification of novel therapeutic strategies

targeting the PBAF complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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